Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-but-3-enyliminoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-13-10-8-14(9-10)11(15)16-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNNDSANFBZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NCCC=C)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Emmons Reaction and Spirocyclization
The synthesis begins with tert-butyl 3-oxoazetidine-1-carboxylate (5 ), prepared via a Horner–Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and triethyl phosphonoacetate in tetrahydrofuran (THF), yielding unsaturated ester 6 in 92% yield. Subsequent Michael addition with glycolic acid methyl ester and Claisen condensation furnishes spirocyclic ketone 4 (61% yield after purification). This ketone is pivotal for downstream heterocyclization (Scheme 1).
Table 1: Key Intermediates in Azetidine Synthesis
| Intermediate | Reaction Steps | Yield | Conditions |
|---|---|---|---|
| 6 | Horner–Emmons | 92% | NaH, THF, 0°C → RT |
| 4 | Michael/Claisen | 61% | Glycolic acid methyl ester, reflux |
Oxidation of 3-Hydroxyazetidine Derivatives
Alternative routes employ oxidation strategies. Patent CN102026999 describes the preparation of 1-tert-butoxycarbonyl-3-azetidinone (Ia ) via hydrolysis of 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (Va ) using 10% aqueous citric acid, achieving 85.4% yield. This method circumvents environmentally hazardous solvents like dioxane and dimethyl sulfoxide (DMSO).
Introduction of the But-3-En-1-Yl Imino Group
Functionalization of the azetidine core at the 3-position necessitates precise coupling strategies.
Condensation with But-3-En-1-Amine
Alternative Pathways and Optimization
Nickel-Catalyzed Cross-Coupling
A microwave-assisted coupling of 6-bromoimidazo[1,2-a]pyridine with 3-bromo using NiI2, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc in DMA at 65°C yields 3-imidazo[1,2-a]pyridin-6-yl-azetidine-1-carboxylate (0.85 g). This method highlights the potential for transition metal catalysis in introducing aryl/heteroaryl groups, adaptable for alkenyl amines.
Structural Characterization and Validation
Critical to synthetic validation are nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. For tert-butyl 3-azetidinone derivatives, 1H NMR spectra exhibit characteristic tert-butyl singlet at δ 1.45 ppm and azetidine ring protons between δ 3.5–4.5 ppm. The imino proton (NH) in the target compound would appear as a broad singlet near δ 8–9 ppm, while but-3-en-1-yl protons resonate as multiplet signals at δ 4.8–5.9 ppm (vinyl) and δ 2.2–2.8 ppm (methylene). High-resolution MS would confirm the molecular ion peak at m/z 266.2 (C13H20N2O2).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The tert-butyl carbamate group is a common motif across analogues, providing steric protection and enhancing solubility in organic solvents. Variations at the 3-position of the azetidine ring dictate electronic and steric properties:
Table 1: Key Analogues and Their Properties
Electronic and Steric Effects
- But-3-en-1-yl imino group: The conjugated imine and alkenyl group in the target compound enable participation in Diels-Alder or [2+2] cycloadditions, distinguishing it from saturated or non-conjugated analogues .
- Fluorinated analogues : Fluorine substituents (e.g., fluoromethyl in CAS 1228581-12-1) increase electronegativity and steric bulk, improving metabolic stability and membrane permeability compared to the alkenyl group .
Solubility and Reactivity
- Hydroxyimino derivative (): The polar hydroxyimino group enhances water solubility via hydrogen bonding, whereas the target compound’s alkenyl imine is more lipophilic.
- Amino-hydroxymethyl analogue (): The dual amino and hydroxymethyl groups create a highly polar structure, suitable for aqueous-phase reactions or as a building block in peptide mimetics.
Research Findings and Trends
- Synthetic utility : The target compound’s imine and alkenyl groups make it a candidate for click chemistry or metal-catalyzed reactions, whereas fluorinated or aromatic analogues are prioritized in CNS drug design .
- Stability : Imine-containing compounds (e.g., ) may exhibit pH-dependent hydrolysis, necessitating stabilization strategies compared to more robust carbamate or fluorinated derivatives.
Biological Activity
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula, which includes a tert-butyl group, an azetidine ring, and an imino side chain. The molecular weight and specific structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₂O₂ |
| Molecular Weight | 171.23 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, azetidine derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been evaluated in vitro, showing promising results that warrant further exploration.
Anticancer Activity
Several studies have explored the anticancer potential of azetidine derivatives. The compound's ability to induce apoptosis in cancer cells has been observed, likely through the modulation of signaling pathways involved in cell survival and proliferation. In particular, compounds that interact with DNA or inhibit key enzymes in cancer metabolism have shown significant promise.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit enzymes critical for cell division and survival in cancer cells.
- DNA Interaction : The imino group may facilitate intercalation with DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Some azetidine derivatives have been shown to increase ROS levels, contributing to oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells post-treatment, suggesting that the compound may induce apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
